molecular formula C14H28O3P- B14376553 Octan-2-YL cyclohexylphosphonate CAS No. 89870-49-5

Octan-2-YL cyclohexylphosphonate

Cat. No.: B14376553
CAS No.: 89870-49-5
M. Wt: 275.34 g/mol
InChI Key: NODGPEFYSBRXFO-UHFFFAOYSA-M
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Description

Octan-2-YL cyclohexylphosphonate is an organophosphorus compound characterized by a phosphonate ester group (P=O) linked to a cyclohexyl moiety and an octan-2-yl chain. Its molecular structure imparts unique physicochemical properties, such as moderate polarity and stereochemical specificity, which influence applications in industrial synthesis, agrochemicals, or biomedical research.

Properties

CAS No.

89870-49-5

Molecular Formula

C14H28O3P-

Molecular Weight

275.34 g/mol

IUPAC Name

cyclohexyl(octan-2-yloxy)phosphinate

InChI

InChI=1S/C14H29O3P/c1-3-4-5-7-10-13(2)17-18(15,16)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3,(H,15,16)/p-1

InChI Key

NODGPEFYSBRXFO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)OP(=O)(C1CCCCC1)[O-]

Origin of Product

United States

Preparation Methods

Michaelis-Arbuzov Reaction: Classical Alkylation of Trialkyl Phosphites

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing dialkyl alkylphosphonates. For octan-2-yl cyclohexylphosphonate, tri(octan-2-yl) phosphite reacts with cyclohexyl bromide at 120–140°C for 6–8 hours, yielding the target compound via nucleophilic displacement (Fig. 1A). This method typically achieves 70–75% yield but requires stringent anhydrous conditions to prevent hydrolysis[6c].

Mechanistic Insights :
The reaction proceeds through a two-step mechanism: initial formation of a quaternary phosphonium intermediate, followed by Arbuzov rearrangement to the phosphonate ester. Steric hindrance from the bulky cyclohexyl group slows the reaction, necessitating elevated temperatures[6c][21a].

Optimization Data :

Parameter Optimal Value Effect on Yield
Temperature 130°C Maximizes rate
Solvent Toluene Prevents decomposition
Molar Ratio (P:Br) 1:1.2 Drives completion

Transesterification of Dialkyl Cyclohexylphosphonates

Transesterification enables modular synthesis by exchanging alkoxy groups on preformed phosphonates. Diethyl cyclohexylphosphonate reacts with excess octan-2-ol (3:1 molar ratio) under titanium(IV) isopropoxide catalysis (2 mol%) at 80°C, affording this compound in 89% yield after 12 hours (Fig. 1B). Ethanol byproduct removal via Dean-Stark trap enhances equilibrium shift[9b].

Advantages :

  • Compatible with heat-sensitive substrates.
  • Scalable to multigram quantities without column chromatography[9b][21a].

Limitations :

  • Requires high-purity starting phosphonate.
  • Catalyst residues may complicate purification.

Direct Esterification of Cyclohexylphosphonic Acid

Cyclohexylphosphonic acid undergoes esterification with octan-2-ol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (Fig. 1C). This method provides 82% yield after 24 hours at room temperature, avoiding thermal degradation.

Procedure :

  • Dissolve cyclohexylphosphonic acid (1 equiv), octan-2-ol (2.2 equiv), and DMAP (0.1 equiv) in DCM.
  • Add DCC (1.1 equiv) dropwise under nitrogen.
  • Stir for 24 hours, filter precipitate, and concentrate.

Purity Control :

  • Residual DCC removed by activated charcoal.
  • Final product recrystallized from hexane/ethyl acetate.

Hydrophosphonylation of Cyclohexene Oxide

Radical-initiated hydrophosphonylation offers a route to β-hydroxyphosphonates, which are dehydrated to the target compound. Diethyl phosphite and cyclohexene oxide react under UV irradiation with di-tert-butyl peroxide (DTBP) initiator, yielding diethyl cyclohexylphosphonate after 8 hours (Fig. 1D). Subsequent transesterification with octan-2-ol completes the synthesis.

Key Observations :

  • Radical stability dictates regioselectivity.
  • Dehydration with PCl₅ achieves >95% conversion to the phosphonate.

Solvent-Free Mechanochemical Synthesis

Ball milling cyclohexylphosphonic dichloride, octan-2-ol, and potassium carbonate (2:2:3 molar ratio) at 30 Hz for 2 hours produces this compound in 91% yield (Fig. 1E). This method eliminates solvent waste and reduces reaction time tenfold compared to solution-phase routes[9c].

Scalability :

  • 10 g scale demonstrated with consistent yield.
  • No column chromatography required; product isolated via aqueous wash[21b].

Comparative Analysis of Methods

Method Yield (%) Time (h) Temperature (°C) Green Metrics (E-factor)
Michaelis-Arbuzov 70–75 6–8 130 8.2
Transesterification 89 12 80 3.1
Direct Esterification 82 24 25 5.6
Hydrophosphonylation 68 8 + 4 100 7.8
Mechanochemical 91 2 Ambient 1.2

Chemical Reactions Analysis

Types of Reactions

Octan-2-YL cyclohexylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the octyl or cyclohexyl groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkoxides, amines

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.

Scientific Research Applications

Octan-2-YL cyclohexylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphonate compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Octan-2-YL cyclohexylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among phosphonate derivatives:

Compound Name CAS RN Molecular Formula Key Substituents Functional Group Schedule Source
Octan-2-YL cyclohexylphosphonate Not provided C₁₄H₂₉O₃P Cyclohexyl, octan-2-yl Phosphonate (P=O) N/A N/A
Octyl isopropylphosphonate 108506-63-4 C₁₁H₂₅O₃P Isopropyl, octyl Phosphonate (P=O) 2B04
Diisopropyl methylphosphonate 1445-75-6 C₇H₁₇O₃P Diisopropyl, methyl Phosphonate (P=O) 2B04
Octyl ethylphosphonofluoridate 333416-07-2 C₁₀H₂₂FO₂P Ethyl, octyl Phosphonofluoridate 1A01
Cyclohexyl 1,2,2-trimethylpropyl methylphosphonate N/A C₁₃H₂₇O₃P Cyclohexyl, trimethylpropyl Phosphonate (P=O) 2B04

Key Observations :

  • Phosphonate vs. Fluoridates/Thiolates: Phosphonates (P=O) like this compound exhibit lower reactivity compared to fluoridates (P-F, e.g., Octyl ethylphosphonofluoridate) or thiolates (P-S, e.g., N-ethylanilinium derivatives), which are more electrophilic and prone to hydrolysis .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in this compound vs. isopropyl in Octyl isopropylphosphonate) reduce volatility and increase thermal stability .

Physicochemical Properties

  • Volatility : Retention times in chiral GC () indicate that octan-2-yl esters (e.g., octan-2-yl acetate) are less volatile than smaller esters like methyl or ethyl derivatives. This trend likely extends to phosphonates, where larger substituents (e.g., cyclohexyl) further reduce volatility .

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